Benzoic acid, 3-[(3-oxobenzo[b]thien-2(3H)-ylidene)hydrazino]-
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Overview
Description
Benzoic acid, 3-[(3-oxobenzo[b]thien-2(3H)-ylidene)hydrazino]- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[(3-oxobenzo[b]thien-2(3H)-ylidene)hydrazino]- typically involves the reaction of benzoic acid derivatives with appropriate thienylidene hydrazine compounds. One common method involves the benzylic oxidation of an alkyl benzene using reagents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) followed by acidic workup . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce high-quality benzoic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[(3-oxobenzo[b]thien-2(3H)-ylidene)hydrazino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromic acid or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Aromatic substitution reactions are possible due to the presence of multiple aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromic acid, potassium permanganate.
Reducing agents: Sodium borohydride.
Catalysts: Various metal catalysts to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 3-[(3-oxobenzo[b]thien-2(3H)-ylidene)hydrazino]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[(3-oxobenzo[b]thien-2(3H)-ylidene)hydrazino]- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the formation of reactive intermediates that interact with cellular components, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzoic acid, 3-[(3-oxobenzo[b]thien-2(3H)-ylidene)hydrazino]- include other benzoic acid derivatives and thienylidene hydrazine compounds. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
The uniqueness of benzoic acid, 3-[(3-oxobenzo[b]thien-2(3H)-ylidene)hydrazino]- lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(3-hydroxy-1-benzothiophen-2-yl)diazenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-13-11-6-1-2-7-12(11)21-14(13)17-16-10-5-3-4-9(8-10)15(19)20/h1-8,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFHNJLPPOZKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)N=NC3=CC=CC(=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425292 |
Source
|
Record name | Benzoic acid, 3-[(3-oxobenzo[b]thien-2(3H)-ylidene)hydrazino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329714-97-8 |
Source
|
Record name | Benzoic acid, 3-[(3-oxobenzo[b]thien-2(3H)-ylidene)hydrazino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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